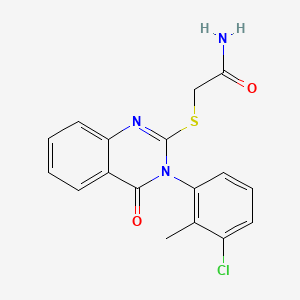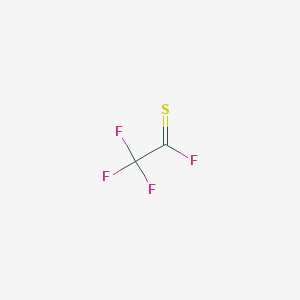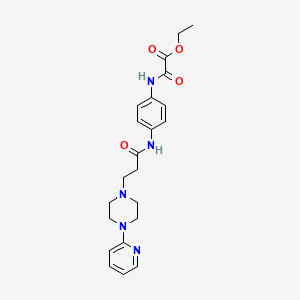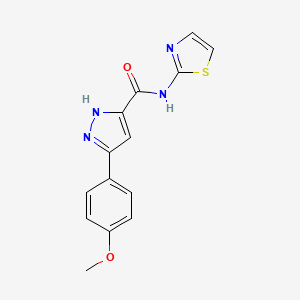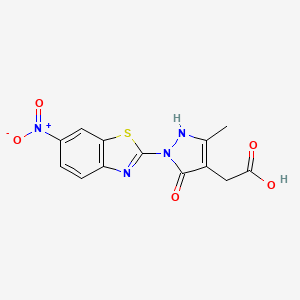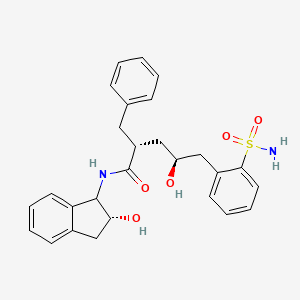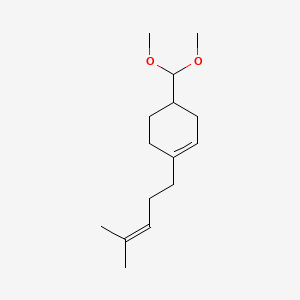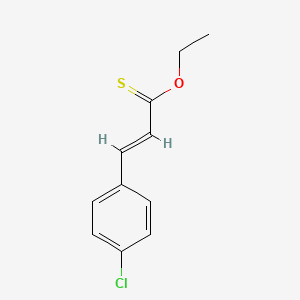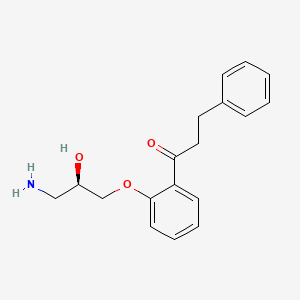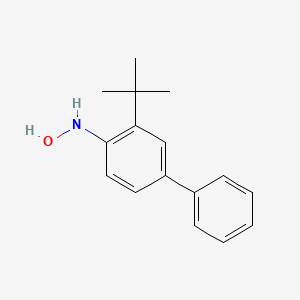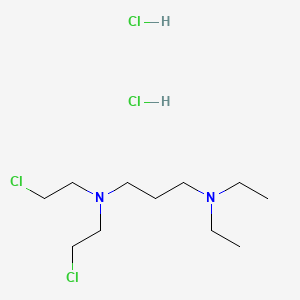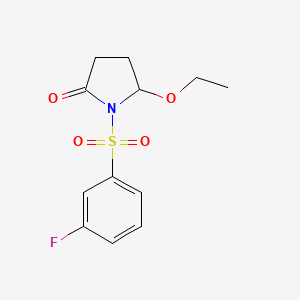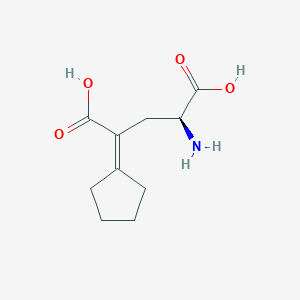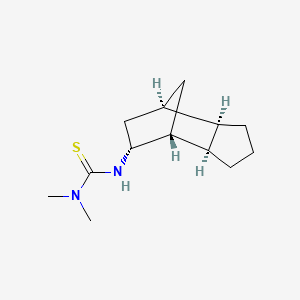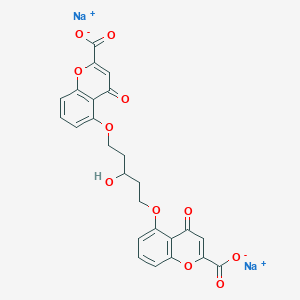
5-Methyl cromolyn sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl cromolyn sodium is a derivative of cromolyn sodium, a well-known anti-allergic drug. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. It is known to inhibit the interaction between the S100P protein and its receptor, receptor for advanced glycation end product (RAGE), which plays a significant role in cancer progression .
Vorbereitungsmethoden
The synthesis of 5-Methyl cromolyn sodium involves several steps. The starting material is typically cromolyn sodium, which undergoes methylation to introduce the methyl group at the 5-position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Methyl cromolyn sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound in studying the reactivity and stability of chromone derivatives.
Wirkmechanismus
The mechanism of action of 5-Methyl cromolyn sodium involves the inhibition of the S100P-RAGE interaction. This inhibition leads to a decrease in NF-κB activity, cell growth, and apoptosis, which are normally induced by S100P. The compound effectively reduces tumor growth and metastasis by targeting these molecular pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methyl cromolyn sodium is compared with other similar compounds such as cromolyn sodium and its analogs. While cromolyn sodium is effective in stabilizing mast cells and preventing allergic reactions, this compound has shown superior efficacy in inhibiting the S100P-RAGE interaction and reducing cancer cell growth . Other similar compounds include:
Cromolyn sodium: Primarily used for its anti-allergic properties.
Nedocromil sodium: Another mast cell stabilizer with similar applications.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Eigenschaften
CAS-Nummer |
1221154-42-2 |
|---|---|
Molekularformel |
C25H18Na2O11 |
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
disodium;5-[5-(2-carboxylato-4-oxochromen-5-yl)oxy-3-hydroxypentoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
BJZIWUVZJRREHR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


